
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide, also known as BOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOPA is a pyridine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide is not fully understood, but it is known to inhibit the activity of certain enzymes involved in protein acetylation. This inhibition can lead to changes in the acetylation status of various proteins, which can in turn affect their function and activity.
Biochemical and Physiological Effects:
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide has been found to have a wide range of biochemical and physiological effects, including the regulation of gene expression, the modulation of protein-protein interactions, and the inhibition of cancer cell growth. These effects make 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide a valuable tool for studying various biological processes and for developing new therapeutic strategies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes without affecting others. This specificity allows researchers to study the role of specific enzymes in various biological processes. However, one limitation of using 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide, including the development of new therapeutic strategies for treating cancer and other diseases, the identification of new protein targets for 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide, and the optimization of 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide synthesis methods to improve its yield and purity.
Synthesemethoden
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide can be synthesized through a multistep process involving the reaction of 2-chloronicotinic acid with propargylamine, followed by bromination and subsequent acetylation. This synthesis method has been well-established in the literature and has been used to produce 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a tool for studying the role of protein acetylation in various biological processes, and as a potential therapeutic agent for treating cancer and other diseases.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-5-12-9(14)7-13-6-8(11)3-4-10(13)15/h1,3-4,6H,5,7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVDLSSJJZTBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


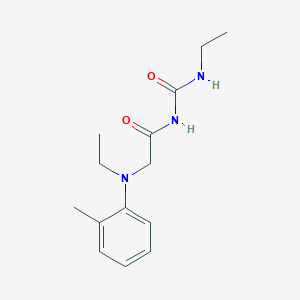
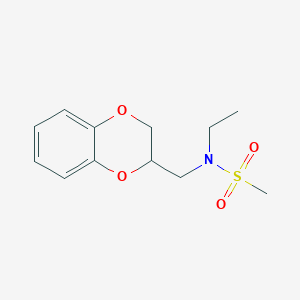
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
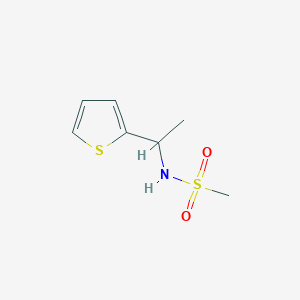
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)
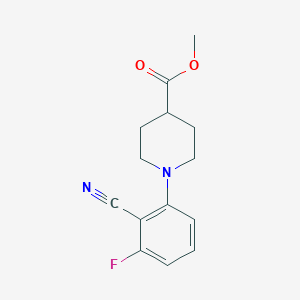
![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)
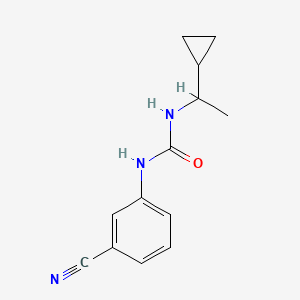
![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)
